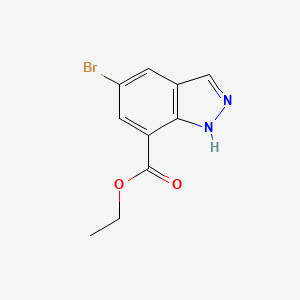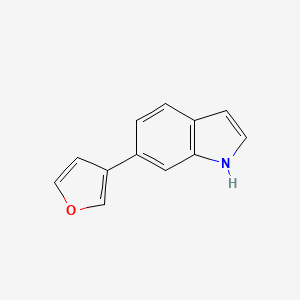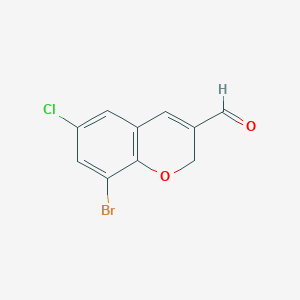![molecular formula C15H23BrClNO B1441157 4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride CAS No. 1220021-49-7](/img/structure/B1441157.png)
4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride
Vue d'ensemble
Description
4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride is a chemical compound with the formula C₁₇H₂₇BrClNO . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of 4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride consists of 17 carbon atoms, 27 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 oxygen atom . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
Pharmaceutical Research
This compound is utilized in pharmaceutical research as a reference standard for drug development . Its structural specificity helps in the synthesis of new pharmacologically active molecules, potentially leading to the discovery of new medications.
Analytical Chemistry
In analytical chemistry, it serves as a calibration standard for chromatographic analysis . This allows for the precise measurement of chemical properties and the assurance of quality control in pharmaceutical products.
Material Science
The hydrophobic nature of the tert-butyl group makes it suitable for creating hydrophobic coatings or additives in material science applications . This can be particularly useful in the development of water-resistant materials.
Biological Studies
As a research chemical, it can be used to study biological interactions at the molecular level . Its interactions with various enzymes and receptors can provide insights into the design of targeted therapies.
Chemical Synthesis
This compound is a valuable intermediate in organic synthesis. It can be used to introduce the phenoxy and piperidine functional groups into more complex molecules , which are prevalent in many pharmaceutical agents.
Veterinary Medicine
While not for human use, compounds like this can be used in veterinary medicine research to develop treatments for animals . The research can parallel human drug development, often with similar methodologies.
Neurochemical Research
The piperidine moiety is often found in molecules that interact with the central nervous system . This compound can be used to explore new treatments for neurodegenerative diseases or as a tool in neuroscience research .
Environmental Science
In environmental science, such compounds can be used to study the degradation of pollutants . The bromine atom in its structure can be indicative of its reactivity and potential as an environmental probe .
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-bromo-4-tert-butylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-15(2,3)11-4-5-14(13(16)10-11)18-12-6-8-17-9-7-12;/h4-5,10,12,17H,6-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOTUXOUEBOBCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CCNCC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




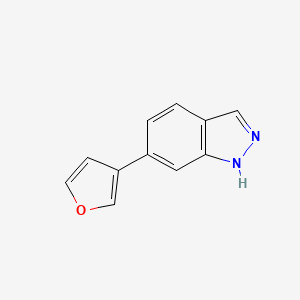
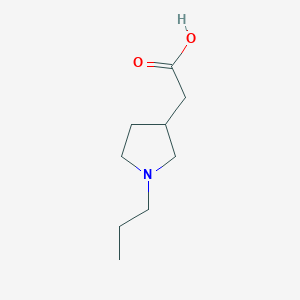


![1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441082.png)

